molecular formula C25H19FN4O3S3 B2578842 Ethyl 4-(4-fluorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate CAS No. 671199-74-9

Ethyl 4-(4-fluorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

Cat. No. B2578842
CAS RN: 671199-74-9
M. Wt: 538.63
InChI Key: XLJAWZBNZDBUQP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H19FN4O3S3 and its molecular weight is 538.63. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility and Heterocyclic Chemistry

Synthesis of Heterocyclic Compounds : Heteroaromatic azido compounds, including triazolo-thieno-pyrimidines, have been synthesized through reactions involving active methylene nitriles and substituted thiophenes. These compounds serve as precursors for a variety of heterocyclic structures, showcasing the synthetic utility of azido groups in constructing complex molecules (Westerlund, 1980).

Structural Characterization and Analysis

Crystal Structure Determination : Studies have focused on the structural analysis of triazolo-thiadiazoles, which share similarities with the compound . Synchrotron X-ray powder diffraction has been used to characterize novel compounds designed as cytotoxic agents, providing insights into the structural basis of their activity (Gündoğdu et al., 2017).

Biological Applications and Antitumor Activity

Antitumor Activities : Novel compounds synthesized from thiophene derivatives have been evaluated for in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. These studies indicate the potential of such compounds to serve as leads for the development of new antitumor drugs (Gomha et al., 2017).

Molecular Docking and Inhibitory Activity

Dual Inhibitors for Tyrosine Kinases : Research has been conducted on quinazolinone-based derivatives for their potential as dual inhibitors of VEGFR-2 and EGFR tyrosine kinases. Such compounds demonstrate significant cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of heterocyclic compounds in cancer treatment (Riadi et al., 2021).

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S3/c1-2-33-23(32)21-18(15-8-10-17(26)11-9-15)12-34-22(21)27-20(31)14-36-25-29-28-24-30(25)19(13-35-24)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJAWZBNZDBUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

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